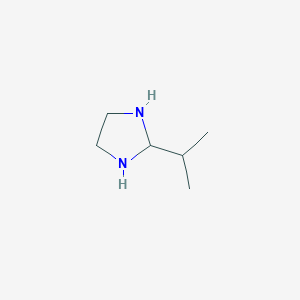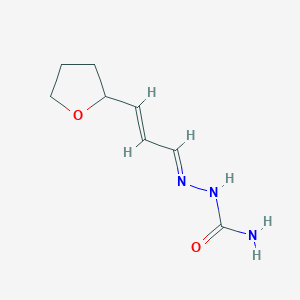
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxyvinyl group at the 2-position of the pyrimidine ring adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyvinyl group. One common method is the reaction of 2-chloropyrimidine with acetaldehyde in the presence of a base, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring or the hydroxyvinyl group can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyvinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, reduced pyrimidine derivatives, and substituted pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring instead of the hydroxyvinyl group.
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with methyl groups at the 4 and 6 positions.
2-Chloropyrimidine: A precursor in the synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for forming hydrogen bonds and participating in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
2-[(E)-2-hydroxyethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1-4,9H,(H,7,8,10)/b4-2+ |
Clave InChI |
UOBBYYXUVVSIJT-DUXPYHPUSA-N |
SMILES isomérico |
C1=CN=C(NC1=O)/C=C/O |
SMILES canónico |
C1=CN=C(NC1=O)C=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)









